2-Amino-2-(2-bromo-3-fluorophenyl)ethan-1-ol
Description
2-Amino-2-(2-bromo-3-fluorophenyl)ethan-1-ol is a halogenated aromatic amino alcohol with the molecular formula C₈H₉BrFNO and a molecular weight of 234.07 g/mol . Its structure features a β-amino ethanol backbone substituted with a 2-bromo-3-fluorophenyl group. This compound is of interest in organic synthesis, particularly as a chiral building block for pharmaceuticals and catalysts, due to the electronic and steric effects imparted by its halogen substituents .
Properties
Molecular Formula |
C8H9BrFNO |
|---|---|
Molecular Weight |
234.07 g/mol |
IUPAC Name |
2-amino-2-(2-bromo-3-fluorophenyl)ethanol |
InChI |
InChI=1S/C8H9BrFNO/c9-8-5(7(11)4-12)2-1-3-6(8)10/h1-3,7,12H,4,11H2 |
InChI Key |
KSTWIVUAXRGCID-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)F)Br)C(CO)N |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of this compound generally involves:
- Starting from a fluorophenyl-substituted precursor.
- Introduction of a bromine atom selectively at the ortho position relative to the fluorine.
- Functionalization of the ethane side chain to introduce amino and hydroxyl groups.
The key challenge is regioselective bromination in the presence of fluorine and subsequent functional group transformations under mild, scalable conditions.
Halogenation and Ketone Intermediate Formation
A patented method (CN104418718A) outlines a two-step approach for preparing brominated cyclopropyl-2-(2-fluorophenyl) ethanone intermediates, which can be adapted for the target compound synthesis:
- Step 1: Reaction of 2-fluorophenylacetate with cyclopropane carbonyl chloride under basic conditions to form cyclopropyl-2-(2-fluorophenyl) ethanone.
- Step 2: Bromination of the ketone intermediate using brominating agents such as N-bromosuccinimide (NBS), pyridinium tribromide, or tetrabutyl tribromide amine, often in the presence of initiators like benzoyl peroxide or diisopropyl azodicarboxylate.
This method achieves high purity and yields over 70%, using solvents such as tetrahydrofuran, dichloromethane, or 1,4-dioxane, and is suitable for industrial scale-up.
| Step | Reaction | Reagents/Conditions | Solvents | Yield (%) |
|---|---|---|---|---|
| 1 | 2-Fluorophenylacetate + cyclopropane carbonyl chloride | Basic conditions (Na2CO3, triethylamine), 1.0–1.3:1 mol ratio | DMF, 1,4-dioxane, THF | >70 |
| 2 | Bromination of ketone intermediate | NBS or pyridinium tribromide, initiator (benzoyl peroxide) | THF, dichloromethane, hexanaphthene | High purity |
Amino Alcohol Formation
The transformation of the brominated ketone intermediate to the amino alcohol involves:
- Reductive amination or nucleophilic substitution to introduce the amino group.
- Hydroxylation or preservation of the hydroxyl group on the ethan-1-ol moiety.
While direct literature on this compound preparation is limited, analogous syntheses of 2-amino-2-aryl ethanols involve:
- Reaction of the brominated aryl ketone with ammonia or amines under reductive conditions.
- Use of mild reducing agents or catalytic hydrogenation to convert ketones to amino alcohols.
This step requires careful control to avoid debromination or side reactions.
Data Tables Summarizing Preparation Conditions
| Parameter | Details |
|---|---|
| Starting material | 2-Fluorophenylacetate or 2-fluorophenyl ketone derivatives |
| Brominating agents | N-Bromosuccinimide (NBS), pyridinium tribromide, tetrabutyl tribromide amine |
| Initiators | Benzoyl peroxide, diisopropyl azodicarboxylate |
| Solvents | Tetrahydrofuran (THF), dichloromethane, 1,4-dioxane, hexanaphthene |
| Reaction conditions | Mild temperatures, basic conditions for acylation, radical initiation for bromination |
| Yields | Over 70% for brominated ketone intermediates |
| Amino alcohol formation | Reductive amination or nucleophilic substitution, catalytic hydrogenation (literature inferred) |
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-(2-bromo-3-fluorophenyl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The compound can be reduced to remove the bromine or fluorine atoms.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce a dehalogenated compound.
Scientific Research Applications
2-Amino-2-(2-bromo-3-fluorophenyl)ethan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and protein binding.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Amino-2-(2-bromo-3-fluorophenyl)ethan-1-ol involves its interaction with molecular targets such as enzymes or receptors. The presence of the amino, bromine, and fluorine groups can influence its binding affinity and specificity. The compound may act by inhibiting or activating specific pathways, depending on its structure and the target molecule.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Halogen Variation
Table 1: Comparison of Halogen-Substituted Analogues
Key Findings :
Functional Group Modifications
Table 2: Impact of Additional Functional Groups
Key Findings :
- Trifluoromethyl Group : The addition of CF₃ () increases molecular weight and lipophilicity, making the compound more suitable for hydrophobic interactions in drug design .
- Methoxy Group : Substitution with OCH₃ () introduces electron-donating effects, which may reduce oxidative stability but enhance hydrogen-bonding capacity .
Biological Activity
2-Amino-2-(2-bromo-3-fluorophenyl)ethan-1-ol is an organic compound with significant potential in medicinal chemistry due to its unique structural features. The compound's molecular formula is CHBrFNO, and it contains a phenyl ring substituted with bromine and fluorine, along with an amino group attached to the ethan-1-ol moiety. These substituents play a crucial role in its biological activity, influencing interactions with various molecular targets.
The presence of the bromine and fluorine atoms enhances the compound's reactivity and binding affinity towards specific receptors or enzymes. The amino and hydroxyl groups facilitate hydrogen bonding, which stabilizes interactions with proteins involved in critical biological pathways such as inflammation and cell proliferation.
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit notable antimicrobial properties. For instance, related derivatives have shown activity against various strains of bacteria, including Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentration (MIC) values ranging from 0.0048 mg/mL to 0.0195 mg/mL .
| Compound | Target Bacteria | MIC (mg/mL) |
|---|---|---|
| Compound A | E. coli | 0.0048 |
| Compound B | S. aureus | 0.0195 |
| Compound C | Bacillus mycoides | 0.0048 |
The mechanism by which these compounds exert their antimicrobial effects often involves interference with bacterial cell wall synthesis or protein synthesis pathways. For example, docking studies have suggested that these compounds can bind effectively to key bacterial enzymes such as DNA gyrase and dihydrofolate reductase, inhibiting their function and leading to bacterial cell death .
Study on Structural Variants
A comparative study explored the biological activity of several structural variants of this compound, focusing on how changes in substituent positions affected antimicrobial efficacy. The findings revealed that altering the position of the bromine or fluorine significantly influenced the compound's lipophilicity and overall biological activity.
Clinical Implications
Research has suggested that derivatives of this compound may serve as lead candidates in drug development for treating infections caused by resistant bacterial strains. The ability to modulate immune responses through CD73 activity has also been noted, indicating potential applications in immunotherapy.
Q & A
Basic Research Questions
Q. What are the most reliable synthetic routes for 2-amino-2-(2-bromo-3-fluorophenyl)ethan-1-ol, and how can reaction conditions be optimized?
- Methodology : The compound is synthesized via sequential halogenation and amination of phenolic precursors. Bromine introduction is typically achieved using electrophilic brominating agents (e.g., ) in polar aprotic solvents (e.g., DMF) at 0–25°C. Fluorination may precede or follow bromination, depending on substrate sensitivity. Amination via reductive methods (e.g., ) requires strict control of pH (7–9) and temperature (40–60°C) to minimize side reactions. Yield optimization involves iterative adjustment of solvent polarity and reaction time .
- Data Example :
| Step | Reagent/Condition | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Bromination | , DMF, 25°C, 6h | 72 | 95% |
| Amination | , , 50°C, 12h | 65 | 92% |
Q. How should researchers characterize the purity and stereochemistry of this compound?
- Methodology : Use and to confirm the presence of the bromine-fluorine coupling pattern (e.g., and ). Chiral HPLC with a cellulose-based column resolves enantiomers. High-resolution mass spectrometry (HRMS) validates molecular formula (). X-ray crystallography (using SHELX software ) is recommended for absolute stereochemical assignment, particularly if racemization is suspected during synthesis .
Q. What functional groups dictate its reactivity in downstream applications?
- Methodology : The amino and hydroxyl groups participate in hydrogen bonding, influencing solubility and biological interactions. The bromine atom enables cross-coupling reactions (e.g., Suzuki-Miyaura), while fluorine enhances metabolic stability. Test reactivity under inert atmospheres (e.g., ) to avoid oxidation of the amino group. Kinetic studies (UV-Vis or ) can quantify reaction rates for specific transformations (e.g., esterification) .
Advanced Research Questions
Q. How does stereochemistry influence biological activity, and what strategies resolve enantiomer-specific contradictions?
- Methodology : Compare (R)- and (S)-enantiomers in receptor-binding assays (e.g., SPR or radioligand displacement). Computational docking (e.g., AutoDock Vina) models interactions with chiral binding pockets. Resolve contradictory bioactivity data by analyzing enantiomer purity (chiral HPLC) and ensuring assays exclude racemic mixtures. For example, (R)-enantiomers may show higher affinity for GABA receptors due to spatial alignment with hydrophobic pockets .
Q. How can researchers resolve discrepancies in reported bioactivity data across halogen-substituted analogs?
- Methodology : Perform comparative SAR studies using analogs with varied halogen positions (e.g., 2-bromo-4-fluoro vs. 3-bromo-5-fluoro). Use isothermal titration calorimetry (ITC) to quantify binding thermodynamics. Conflicting data may arise from off-target effects; employ CRISPR-Cas9 knockout models to validate target specificity. For example, 2-bromo-3-fluoro substitution enhances kinase inhibition compared to 4-bromo derivatives .
Q. What crystallographic refinement strategies improve structural resolution for this compound?
- Methodology : Use SHELXL for high-resolution refinement. Key steps:
Collect data at low temperature (100 K) to minimize thermal motion.
Apply TWIN/BASF commands for twinned crystals.
Refine hydrogen positions using HFIX constraints.
- Example: A 1.2 Å resolution structure revealed a hydrogen bond between the hydroxyl group and a neighboring fluorine atom (), critical for stabilizing the crystal lattice .
Q. How do halogen substituents (Br/F) affect electronic properties and reaction pathways?
- Methodology : Perform DFT calculations (e.g., Gaussian 16) to map electrostatic potential surfaces. Bromine’s electron-withdrawing effect increases electrophilicity at the phenyl ring, while fluorine’s inductive effect stabilizes adjacent charges. Experimentally, compare values (potentiometric titration) and Hammett constants () to quantify electronic effects. For example, Br at position 2 lowers of the amino group by 0.5 units compared to non-halogenated analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
